molecular formula C9H19NO3 B8695744 Tert-butyl (2-ethoxyethyl)carbamate

Tert-butyl (2-ethoxyethyl)carbamate

Cat. No.: B8695744
M. Wt: 189.25 g/mol
InChI Key: HFGWLJGLWDUUJP-UHFFFAOYSA-N
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Description

Tert-butyl (2-ethoxyethyl)carbamate (CAS: 722537-53-3) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a 2-ethoxyethylamine backbone. This compound is widely utilized in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves to protect amines during multi-step reactions. Its ethoxyethyl moiety enhances lipophilicity, improving solubility in organic solvents while maintaining stability under basic and acidic conditions .

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-(2-ethoxyethyl)carbamate

InChI

InChI=1S/C9H19NO3/c1-5-12-7-6-10-8(11)13-9(2,3)4/h5-7H2,1-4H3,(H,10,11)

InChI Key

HFGWLJGLWDUUJP-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-ethoxyethyl)carbamate can be synthesized through a reaction between tert-butyl chloroformate and 2-ethoxyethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields the desired carbamate product.

Industrial Production Methods

In industrial settings, the production of tert-butyl(2-ethoxyethyl)carbamate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-ethoxyethyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield tert-butyl alcohol and 2-ethoxyethylamine.

    Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Tert-butyl alcohol and 2-ethoxyethylamine.

    Substitution: Various substituted carbamates depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Tert-butyl (2-ethoxyethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl(2-ethoxyethyl)carbamate primarily involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of tert-butyl (2-ethoxyethyl)carbamate, highlighting substituent differences and their implications:

Compound Name CAS No. Substituent Similarity Score Key Properties
This compound 722537-53-3 Ethoxy (-OCH₂CH₃) 1.00 (Reference) Moderate lipophilicity; stable under acidic/basic conditions .
tert-Butyl (2-(aminooxy)propyl)carbamate 161490-89-7 Aminooxy (-ONH₂) on propyl 0.90 Higher polarity; reactive in oxime formation .
tert-Butyl (2-(tert-butoxy)ethyl)carbamate 547755-62-4 tert-Butoxy (-OC(CH₃)₃) 0.88 Increased steric hindrance; reduced reactivity in nucleophilic substitutions .
tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate 139115-92-7 Hydroxyethoxy (-OCH₂CH₂OH) 1.00 (PEG analog) Enhanced hydrophilicity; potential for hydrogen bonding .
tert-Butyl (2-(2-hydroxyethylthio)ethyl)carbamate 75937-17-6 Hydroxyethylthio (-SCH₂CH₂OH) N/A Thioether linkage; prone to oxidation; lower stability vs. ether analogs .

Physicochemical and Reactivity Profiles

  • Lipophilicity : The ethoxy group in this compound confers moderate lipophilicity (logP ~1.5–2.0), making it suitable for lipid membrane penetration in drug delivery. In contrast, hydroxyethoxy analogs (e.g., 139115-92-7) exhibit higher hydrophilicity (logP <1.0) due to the polar hydroxyl group .
  • Stability: Ether linkages (as in 722537-53-3) are chemically inert under most conditions, whereas thioether analogs (e.g., 75937-17-6) are susceptible to oxidation, forming sulfoxides or sulfones . Aminooxy derivatives (e.g., 161490-89-7) are reactive toward carbonyl compounds, enabling conjugation applications .
  • Thermal Properties : Melting points vary significantly; this compound is typically a liquid or low-melting solid, while hydroxy-containing analogs (e.g., 139115-92-7) crystallize more readily due to hydrogen bonding .

Research Findings and Industrial Relevance

Recent studies highlight the versatility of this compound in multi-step syntheses. For example, –4 demonstrate its utility in palladium-catalyzed cross-couplings to generate complex heterocycles, with yields exceeding 50% under optimized conditions . In contrast, aminooxy analogs require specialized handling to prevent premature oxime formation, limiting their use in large-scale processes .

Regulatory and safety data (e.g., MSDS) indicate that this compound exhibits low acute toxicity (LD50 >2000 mg/kg in rodents), whereas thioether derivatives may pose higher risks due to reactive byproducts .

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